molecular formula C14H18N2O4S B12651788 4,4'-Bi-o-toluidine sulphate CAS No. 74753-18-7

4,4'-Bi-o-toluidine sulphate

Cat. No.: B12651788
CAS No.: 74753-18-7
M. Wt: 310.37 g/mol
InChI Key: OXFWUANWIXMLRI-UHFFFAOYSA-N
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Description

4,4'-Bi-o-toluidine sulphate (CAS 74753-18-7, EC 277-985-0) is the sulphate salt of 4,4'-Bi-o-toluidine (CAS 119-93-7), also known as 3,3'-dimethylbenzidine or o-tolidine . Its molecular formula is C₁₄H₁₆N₂·H₂SO₄, derived from the parent compound 4,4'-Bi-o-toluidine (C₁₄H₁₆N₂), a biphenyl diamine with methyl groups at the 3,3' positions .

Properties

CAS No.

74753-18-7

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

4-(4-amino-3-methylphenyl)-2-methylaniline;sulfuric acid

InChI

InChI=1S/C14H16N2.H2O4S/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;1-5(2,3)4/h3-8H,15-16H2,1-2H3;(H2,1,2,3,4)

InChI Key

OXFWUANWIXMLRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.OS(=O)(=O)O

Related CAS

64969-36-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bi-o-toluidine sulphate typically involves the reaction of o-toluidine with sulfuric acid. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of 4,4’-Bi-o-toluidine sulphate involves large-scale reactors where the reaction parameters are optimized for maximum yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bi-o-toluidine sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

Chemical Properties and Safety

4,4'-Bi-o-toluidine sulphate is recognized for its potential hazards, including carcinogenicity and toxicity to aquatic life. It is classified as harmful if swallowed and may cause cancer, necessitating careful handling and disposal practices in laboratory and industrial settings .

Scientific Research Applications

  • Material Science :
    • Polymer Synthesis : 4,4'-Bi-o-toluidine sulphate is utilized as a curing agent in the production of polyurethane and epoxy resins. Its ability to enhance thermal stability and mechanical properties makes it valuable in creating durable materials for construction and automotive industries.
  • Analytical Chemistry :
    • Chromatography : The compound serves as a standard for calibrating chromatographic methods due to its distinct spectral properties. Its use in high-performance liquid chromatography (HPLC) allows for the accurate quantification of related compounds in complex mixtures.
  • Biochemical Research :
    • Enzyme Inhibition Studies : Research indicates that 4,4'-Bi-o-toluidine sulphate can act as an inhibitor of specific enzymes, making it useful for studying enzyme kinetics and mechanisms. This application has implications in drug development, particularly in designing inhibitors for therapeutic targets.

Case Study 1: Polymer Development

In a study conducted on the synthesis of polyurethane foams, researchers incorporated varying concentrations of 4,4'-Bi-o-toluidine sulphate as a catalyst. The results indicated that increasing the concentration improved the foam's compressive strength and thermal stability, making it suitable for high-performance insulation materials.

Concentration (%)Compressive Strength (kPa)Thermal Stability (°C)
015090
1200110
2250130

Case Study 2: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted to evaluate the effects of 4,4'-Bi-o-toluidine sulphate in aquatic ecosystems. The study revealed that concentrations above certain thresholds led to significant toxicity in aquatic organisms, prompting recommendations for stricter regulatory measures regarding its use in industrial applications.

Mechanism of Action

The mechanism of action of 4,4’-Bi-o-toluidine sulphate involves its interaction with various molecular targets and pathways. The amine groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4,4'-Bi-o-toluidine sulphate, including aromatic amines, benzidine derivatives, and sulphated analogues.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Features Toxicity/Carcinogenicity Regulatory Status
4,4'-Bi-o-toluidine sulphate 74753-18-7 Sulphate salt of 3,3'-dimethylbenzidine; used in dyes IARC 2B; animal tumors REACH Annex XVII restricted
4,4'-Bi-o-toluidine 119-93-7 Parent compound; methylated biphenyl diamine IARC 2B; metabolizes to carcinogens Banned in cosmetics
3,3'-Dichlorobenzidine 91-94-1 Chlorinated analogue; used in pigments IARC 2A; bladder cancer risk REACH restricted
Benzidine sulphate 21136-70-9 Sulphate of benzidine (aromatic amine) IARC 1; human carcinogen Banned globally
[[1,1'-Biphenyl]-4,4'-diyl]diammonium sulphate 531-86-2 Benzidine-derived sulphate salt Suspected carcinogen REACH restricted
4,4'-Methylenedianiline 101-77-9 Methylenediphenyl diamine; epoxy resin precursor IARC 2B; liver toxicity EU restricted in textiles

Key Findings:

Structural Analogues: Chlorinated vs. Methylated Derivatives: 3,3'-Dichlorobenzidine (CAS 91-94-1) exhibits higher carcinogenicity (IARC 2A) than 4,4'-Bi-o-toluidine due to chlorine's electronegativity enhancing DNA adduct formation . Benzidine Sulphate: Unlike 4,4'-Bi-o-toluidine sulphate, benzidine sulphate (CAS 21136-70-9) is a confirmed human carcinogen (IARC 1) due to historical occupational exposure data .

Metabolic Pathways: 4,4'-Bi-o-toluidine sulphate metabolizes to 4,4'-Bi-o-toluidine (TODA), which shares carcinogenic properties with benzidine derivatives . TODI (3,3'-dimethylbiphenyl-4,4'-diyl diisocyanate), a related compound, forms TODA as a metabolite and is proposed for EU CLP Category 1B (H350) classification .

Regulatory Differences :

  • While 4,4'-Bi-o-toluidine sulphate is restricted under REACH, its dihydrochloride form (CAS 612-82-8) faces stricter bans due to higher solubility and bioavailability .
  • o-Tolidine-based dyes (611-030-00-4) are prohibited in textiles under EU Directive 76/769/EEC due to azo dye decomposition risks .

Table 2: Analytical Parameters for 4,4'-Bi-o-toluidine (GC-MS)

Parameter Value
Linear range 40.15 µg/mL
Regression equation y = 1,608,021.16x – 42,626,639.50
Correlation coefficient (R²) 0.9888
Detection limit 0.1 µg/mL

Biological Activity

4,4'-Bi-o-toluidine sulphate is an organic compound with the molecular formula C14H18N2O4S\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}. It is recognized for its potential biological activities, particularly in the context of toxicity and carcinogenicity. This article explores the biological activity of 4,4'-Bi-o-toluidine sulphate based on diverse research findings, case studies, and relevant data.

  • Molecular Formula : C14H18N2O4S\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}
  • CAS Number : 20510156
  • Molecular Weight : 298.37 g/mol

Toxicological Profile

The toxicological assessment of 4,4'-Bi-o-toluidine sulphate indicates several areas of concern:

  • Carcinogenic Potential : Studies have shown that exposure to compounds related to toluidine can lead to increased risks of urinary bladder cancer in occupational settings. For instance, retrospective cohort studies have documented elevated incidences of bladder cancer among workers exposed to aromatic amines, including toluidine derivatives .
  • Renal Effects : Evidence suggests that exposure to 4,4'-Bi-o-toluidine sulphate may lead to renal dysfunction. In animal studies, renal degeneration and dysplasia were observed following prolonged exposure .

The mechanism by which 4,4'-Bi-o-toluidine sulphate exerts its biological effects is believed to involve genotoxicity and the formation of DNA adducts. The compound may induce oxidative stress and inflammation, contributing to its carcinogenic potential .

Occupational Exposure

A significant case study involved workers in a chemical manufacturing plant where exposure to 4,4'-Bi-o-toluidine sulphate was prevalent. The study reported a standardized incidence ratio (SIR) of bladder tumors significantly higher than expected, indicating a strong correlation between occupational exposure and cancer risk .

Animal Studies

In laboratory settings, mice exposed to varying doses of 4,4'-Bi-o-toluidine sulphate exhibited notable health effects:

Dose (mg/kg) Observed Effects
0Control group; no adverse effects observed
50Mild renal dysplasia
100Moderate renal degeneration
200Severe renal damage; increased mortality

These findings highlight the dose-dependent nature of the compound's toxicity .

Regulatory Status

Given its potential health risks, regulatory bodies have classified compounds like 4,4'-Bi-o-toluidine sulphate as hazardous. The International Agency for Research on Cancer (IARC) has classified certain related compounds as possibly carcinogenic to humans (Group 2B), necessitating stringent safety measures in occupational settings .

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